2,7-dimethyl-3H-imidazo[4,5-e]benzotriazole

Physicochemical characterization Computational prediction Procurement specification

Research requiring a nitrogen-rich, planar fused heterocycle with defined methyl substitution? Standard benzotriazoles lack the extended π-system and metal-coordination capacity (5 N atoms) of this scaffold. - **Optical properties:** Class-predicted violet-blue PL (λ_max ~405-408 nm) with 40-43% QY; wide bandgap suited for UV-near-blue OLEDs. - **Coordination chemistry:** Multidentate binding geometry with symmetric steric shielding for predictable MOF/catalyst precursor synthesis. - **Supply:** Benchmark-grade material for DFT validation; immediate global shipment from BenchChem.

Molecular Formula C9H9N5
Molecular Weight 187.20 g/mol
Cat. No. B13106828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-dimethyl-3H-imidazo[4,5-e]benzotriazole
Molecular FormulaC9H9N5
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=C3C(=NN(N3)C)C2=N1
InChIInChI=1S/C9H9N5/c1-5-10-6-3-4-7-9(8(6)11-5)13-14(2)12-7/h3-4,12H,1-2H3
InChIKeyRWUJRHADZAZXLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethyl-3H-imidazo[4,5-e]benzotriazole – Core Properties


2,7-Dimethyl-3H-imidazo[4,5-e]benzotriazole (CAS 32622-35-8, molecular formula C₉H₉N₅, molecular weight 187.20 g/mol) is a fused heterocyclic compound comprising an imidazole ring annulated to a benzotriazole scaffold with methyl substituents at the 2- and 7-positions . It belongs to the broader benzotriimidazole class, a family of nitrogen-rich polycyclic aromatics that have attracted attention as wide-energy-gap optical materials for potential organic light-emitting diode (OLED) applications due to their π-π* absorption bands in the 250–400 nm range [1]. The compound is supplied as a research chemical by multiple vendors, with a computed density of 1.6 ± 0.1 g/cm³, a predicted boiling point of 493.2 ± 37.0 °C at 760 mmHg, and a predicted flash point of 252.1 ± 26.5 °C .

Optical Material Research Wide-energy-gap fused heterocycle for UV-blue OLED material screening
Coordination Chemistry Multidentate nitrogen-rich ligand for metal-complexation and catalysis studies
High-Temperature Processing Predicted high thermal stability supports high-temperature material processing research

2,7-Dimethyl-3H-imidazo[4,5-e]benzotriazole vs. Generic Benzoazoles


The imidazo[4,5-e]benzotriazole core is structurally distinct from simple benzotriazoles (e.g., 1H-benzotriazole or 5,6-dimethylbenzotriazole) and benzimidazoles in that it fuses two nitrogen-containing heterocyclic rings into a single planar, π-extended system [1]. This fusion creates a more electron-deficient aromatic framework with altered frontier orbital energies and charge-transport characteristics compared to mono-azole scaffolds [2]. The 2,7-dimethyl substitution pattern further differentiates this compound from its mono-methyl analog (2-methyl-3H-imidazo[4,5-e]benzotriazole) by introducing symmetrical steric shielding at both reactive positions, which can modulate regioselectivity during further functionalization and alter lipophilicity and crystal packing . Within the benzotriimidazole class, photoluminescence quantum efficiency has been shown to vary dramatically (40–43% vs. 73–75%) depending on substituent electronic character, underscoring that even subtle structural modifications cannot be treated as interchangeable for application performance [2].

Fused imidazo-benzotriazole core creates a π-extended, electron-deficient framework distinct from simple benzotriazoles or benzimidazoles.
Mono-azole scaffolds lack this extended conjugation, potentially altering frontier orbital energies and charge-transport behavior.
Symmetrical 2,7-dimethyl substitution provides steric shielding for regioselective functionalization.
Mono-methyl or unsubstituted analogs lack symmetrical protection, leading to different reactivity and crystal packing outcomes.
Methyl (electron-donating) groups place this compound in the non-EWG class with expected ~40–43% PL quantum efficiency.
Electron-withdrawing substituted benzotriimidazoles reach 73–75% efficiency with red-shifted emission; substitution strongly modulates optical performance.

Quantitative Evidence vs. Closest Analogs


Physicochemical Profile vs. 5,6-Dimethylbenzotriazole

The 2,7-dimethyl-3H-imidazo[4,5-e]benzotriazole scaffold is a more complex, higher-molecular-weight heterocycle than the commercially ubiquitous 5,6-dimethylbenzotriazole (CAS 4184-79-6). The computed density of the target compound is 1.6 ± 0.1 g/cm³ , compared to a predicted density of 1.217 ± 0.06 g/cm³ for 5,6-dimethylbenzotriazole . The predicted boiling point of 493.2 ± 37.0 °C (at 760 mmHg) substantially exceeds that of 5,6-dimethylbenzotriazole (373.5 ± 11.0 °C predicted) , consistent with the larger, more polarizable fused-ring system. These differences are relevant for applications requiring thermal stability or specific volatility profiles.

Density & Thermal Profile
Computed profile
Predicted density 1.6 ± 0.1 g/cm³ (31% higher than 5,6-dimethylbenzotriazole); boiling point 493.2 °C predicted
Higher density and boiling point may inform thermal-stability screening for high-temperature processing
Predicted values; verify experimentally for critical applications
Physicochemical characterization Computational prediction Procurement specification

Photoluminescence Efficiency in Benzotriimidazole Class

While direct PL quantum yield data for 2,7-dimethyl-3H-imidazo[4,5-e]benzotriazole itself is not published, the benzotriimidazole class to which it belongs has been systematically characterized. Shi et al. (2017) reported that benzotriimidazole derivatives lacking electron-withdrawing groups exhibit photoluminescence quantum efficiencies in the range of 40–43%, while those bearing electron-withdrawing substituents (e.g., cyano-phenyl) reach 73–75% [1]. The 2,7-dimethyl substitution (electron-donating methyl groups) places the target compound in the category lacking strong electron-withdrawing character, suggesting its PL quantum efficiency would fall in the 40–43% range, with emission in the violet-blue region (λ_max ~405–408 nm for non-EWG benzotriimidazoles) [1]. This contrasts with the stronger blue emission (λ_max ~445–453 nm, 73–75% efficiency) achievable with cyano-phenyl-substituted analogs [1].

PL Quantum Efficiency
Class-level inference
Expected ~40–43% for non-EWG benzotriimidazoles; emission λ_max ~405–408 nm
Sets baseline expectation for violet-blue emission and efficiency; EWG-substituted analogs reach 73–75%
Class-level trend from Shi et al. 2017; direct measurement on this compound is not published
OLED materials Photoluminescence Electron-transport materials

Structural Complexity & Hydrogen-Bonding Capacity

The target compound contains 5 nitrogen atoms within its C₉H₉N₅ framework (molecular weight 187.20 g/mol) , compared to only 3 nitrogen atoms in 5,6-dimethylbenzotriazole (C₈H₉N₃, MW 147.18 g/mol) [1]. The additional imidazole-fused ring provides two extra nitrogen coordination sites, increasing the hydrogen-bond acceptor count from 3 to 5 . This higher nitrogen density enhances metal-coordination potential and hydrogen-bonding capacity, features exploited in supramolecular chemistry and catalysis. The methyl groups at positions 2 and 7 provide symmetrical steric shielding of reactive sites, enabling selective functionalization at alternative positions—a feature not available in the mono-methyl analog (2-methyl-3H-imidazo[4,5-e]benzotriazole) where only one position is blocked .

Nitrogen Coordination Capacity
Supporting evidence
5 nitrogen atoms & 5 H-bond acceptors vs. 3 in 5,6-dimethylbenzotriazole; symmetrical 2,7-dimethyl steric shielding
Higher nitrogen density supports multidentate coordination; symmetrical shielding enables regioselective derivatization
Structural inference; coordination behavior requires experimental confirmation
Synthetic intermediate Supramolecular chemistry Coordination chemistry

UV-VIS Absorption Profile of Benzotriimidazoles

All characterized benzotriimidazole compounds exhibit π-π* absorption bands in the 250–400 nm range [1]. Within this class, compounds without electron-withdrawing substituents (Tris Ph, Tris OMe, Tris tbutyl) show maximum absorption at approximately 300 nm, while introduction of cyano-phenyl groups red-shifts the absorption maximum to 354–362 nm [1]. As a methyl-substituted benzotriimidazole without electron-withdrawing groups, 2,7-dimethyl-3H-imidazo[4,5-e]benzotriazole is predicted to exhibit absorption characteristics similar to the non-EWG subclass, with λ_max near 300 nm, giving it a wider effective optical bandgap than EWG-substituted analogs [1]. This wider bandgap is relevant for applications requiring UV-near-blue absorption with minimal visible-light coloration.

UV-VIS Absorption
Class-level inference
Predicted λ_max ~300 nm (non-EWG class); absorption range 250–400 nm
Wider optical bandgap and blue-shifted absorption compared to EWG analogs (λ_max 354–362 nm) supports UV-selective material design
Inferred from benzotriimidazole class data; individual compound measurement advised
UV-VIS spectroscopy Optical materials Wide bandgap semiconductors

2,7-Dimethyl-3H-imidazo[4,5-e]benzotriazole – Applications


Electron-Transport Material for UV-Blue OLEDs

Based on class-level evidence that non-EWG benzotriimidazoles exhibit absorption maxima near 300 nm and violet-blue photoluminescence (λ_max ~405–408 nm) with 40–43% quantum efficiency [1], 2,7-dimethyl-3H-imidazo[4,5-e]benzotriazole is a candidate scaffold for electron-injecting and electron-transporting layers in UV-near-blue OLED architectures. Its predicted wide optical bandgap (relative to EWG-substituted analogs absorbing at 354–362 nm) makes it suitable for devices requiring high-energy emission without competitive visible absorption. The symmetrical 2,7-dimethyl pattern provides a well-defined, synthetically tractable substitution geometry for further derivatization to tune charge mobility [2].

Nitrogen-Rich Ligand for Coordination & Catalysis

With 5 nitrogen atoms and 5 hydrogen-bond acceptor sites in a planar, fused-ring geometry , this compound offers multidentate metal-coordination capacity exceeding that of simple benzotriazoles (3 nitrogen atoms). The symmetrical 2,7-dimethyl steric shielding enables predictable regioselectivity during metal complexation, making it a valuable precursor for designing homogeneous catalysts, MOF linkers, or supramolecular coordination assemblies where defined binding geometry is critical.

Regioselective Derivatization in Medicinal Chemistry

The fused imidazo[4,5-e]benzotriazole core combines structural features of both imidazole and benzotriazole pharmacophores, which are individually associated with antifungal, antibacterial, and anticancer activities [3]. The 2,7-dimethyl substitution pattern blocks two reactive positions, leaving other sites on the benzotriazole and imidazole rings available for selective functionalization—an advantage over the mono-methyl analog for synthetic programs requiring orthogonal protection strategies or specific substitution vectors . The higher predicted lipophilicity from the dual methyl groups may also enhance membrane permeability relative to unsubstituted analogs.

DFT Benchmarking for Heterocyclic Compounds

As a moderately complex fused heterocycle with well-defined methyl substituents and a known crystallographic and spectroscopic profile (InChI, SMILES, and computed properties available) , this compound can serve as a benchmarking molecule for validating DFT-calculated properties (HOMO-LUMO gaps, electrostatic potentials, tautomeric equilibria) against experimental data from related benzotriimidazole systems. The availability of class-level optical data [1] provides reference points for computational method calibration.

Application
Selection Property
Validation Focus
UV-blue OLED electron-transport layer research
Wide optical bandgap and violet-blue emission range
UV-VIS absorption (λ_max ~300 nm) and photoluminescence quantum efficiency validation
Coordination and catalysis ligand development
Multidentate nitrogen coordination and symmetrical steric shielding
Metal-complexation stoichiometry and regioselective binding studies
Medicinal chemistry building block
Regioselective functionalization sites and predicted lipophilicity
Orthogonal protection strategies and derivatization outcome evaluation
DFT computational benchmarking
Well-defined fused heterocycle with available class-level optical data
HOMO-LUMO gap validation against reported absorption and emission data
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